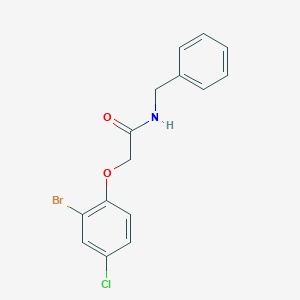
2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide, also known as FPH1, is a small molecule inhibitor that has been widely used in scientific research. FPH1 is a potent and selective inhibitor of the Hippo signaling pathway, which is a crucial signaling pathway involved in the regulation of cell proliferation, apoptosis, and differentiation. The Hippo pathway plays a critical role in the development and homeostasis of various organs and tissues, and its dysregulation has been linked to many diseases, including cancer.
Wirkmechanismus
2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide works by selectively inhibiting the interaction between YAP and TEAD, which leads to the suppression of YAP-dependent transcriptional activity. YAP is a key transcriptional co-activator that is regulated by the Hippo signaling pathway, and its activity is tightly controlled by a complex network of protein-protein interactions and phosphorylation events. 2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide binds to a specific pocket on the YAP protein and prevents its interaction with TEAD, which ultimately leads to the suppression of YAP-dependent transcriptional activity.
Biochemical and Physiological Effects
2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide has been shown to have a significant impact on the Hippo signaling pathway and its downstream effects on cellular proliferation, apoptosis, and differentiation. Inhibition of the Hippo pathway by 2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide has been shown to promote cell proliferation and survival in various cell types. 2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide has also been shown to have anti-tumor effects in various cancer cell lines, suggesting that the Hippo pathway may be a potential target for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is its selectivity for the Hippo signaling pathway, which allows for specific inhibition of this pathway without affecting other signaling pathways. 2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide has also been shown to be effective in various cell types and animal models, indicating its potential for use in preclinical studies. However, one of the limitations of 2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is its low solubility, which can limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide and the Hippo signaling pathway. One area of interest is the development of more potent and selective inhibitors of the Hippo pathway, which could have significant therapeutic potential in the treatment of cancer and other diseases. Another area of research is the identification of new targets and pathways that interact with the Hippo pathway, which could provide new insights into the regulation of cellular proliferation and differentiation. Finally, the development of new animal models and experimental systems could help to further elucidate the role of the Hippo pathway in various biological processes.
Synthesemethoden
The synthesis of 2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide involves a multi-step process that starts with the reaction of 4-fluoronitrobenzene with 2-mercapto-1,3-benzothiazole to form 4-fluoro-2-mercaptobenzonitrile. The benzothiazole ring is then opened using sodium hydroxide to form 4-fluoro-2-mercaptobenzamide. The final step involves the reaction of 4-fluoro-2-mercaptobenzamide with 2-bromo-3,3,3-trifluoropropene in the presence of cesium carbonate to form 2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide.
Wissenschaftliche Forschungsanwendungen
2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide has been widely used in scientific research to study the Hippo signaling pathway and its role in various biological processes. The Hippo pathway is a complex signaling network that involves a series of protein-protein interactions and phosphorylation events that ultimately regulate the activity of the transcriptional co-activators YAP and TAZ. 2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide has been shown to selectively inhibit the interaction between YAP and its transcriptional partner TEAD, which is a critical step in the Hippo signaling pathway.
Eigenschaften
Produktname |
2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide |
|---|---|
Molekularformel |
C17H19FN2O2S |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C17H19FN2O2S/c1-2-14(22-12-9-7-11(18)8-10-12)16(21)20-17-19-13-5-3-4-6-15(13)23-17/h7-10,14H,2-6H2,1H3,(H,19,20,21) |
InChI-Schlüssel |
RFKYGXZILOUAIT-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=NC2=C(S1)CCCC2)OC3=CC=C(C=C3)F |
Kanonische SMILES |
CCC(C(=O)NC1=NC2=C(S1)CCCC2)OC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B240872.png)

![4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B240883.png)
![N-[2-(Dimethylamino)ethyl]-2,2-diphenylacetamide](/img/structure/B240885.png)






![Ethyl 4-[(4-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B240897.png)


